molecular formula C10H12ClNO2S2 B14912436 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride

4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride

Cat. No.: B14912436
M. Wt: 277.8 g/mol
InChI Key: AHQXCMHTRLSDPI-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride is a bicyclic heterocyclic compound featuring a fused thiophene and azepine ring system with a sulfonyl chloride substituent. The "ethano" descriptor indicates a bridged bicyclic structure, conferring unique conformational rigidity. Its seven-membered azepine core differentiates it from related six-membered pyridine or triazine derivatives, which are often associated with bioactivity or pesticidal functions .

Properties

Molecular Formula

C10H12ClNO2S2

Molecular Weight

277.8 g/mol

IUPAC Name

3-thia-8-azatricyclo[6.2.2.02,6]dodeca-2(6),4-diene-4-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S2/c11-16(13,14)9-5-8-6-12-3-1-7(2-4-12)10(8)15-9/h5,7H,1-4,6H2

InChI Key

AHQXCMHTRLSDPI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=C(C2)C=C(S3)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno compound with an azepine precursor in the presence of a sulfonyl chloride reagent . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Key Reaction Types

The compound’s reactivity is dominated by its sulfonyl chloride (-SO₂Cl) functional group and its fused bicyclic thienoazepine system. Common reaction types include:

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution under basic conditions. For example:

  • Amine/alcohol nucleophiles : React with primary or secondary amines (e.g., triethylamine) to form sulfonamides or sulfonate esters.

  • Base catalysis : Reagents like DIPEA or DMAP facilitate substitution, though steric hindrance in the bicyclic system may reduce reactivity compared to simpler sulfonyl chlorides .

Oxidation/Reduction

  • Oxidation : Conversion to sulfonic acids using oxidizing agents (e.g., hydrogen peroxide) under acidic conditions.

  • Reduction : Formation of sulfonamides via reductive amination or hydride-based reductions .

Cyclization and Sulfonylation

The synthesis of the compound involves cyclization reactions to form the thienoazepine core, followed by sulfonylation . While direct methods for the target compound are not explicitly detailed in permitted sources, analogous processes for related sulfonyl chlorides include:

  • Cyclization : Metal-catalyzed cascade reactions or acid-catalyzed cyclization of precursors (e.g., thiophene derivatives) .

  • Sulfonylation : Treatment of amines or hydroxyl groups with sulfonyl chloride reagents in the presence of bases (e.g., triethylamine) .

Purification and Yield

Reactions often require purification via recrystallization or chromatography. For instance, sulfonyl chloride intermediates are typically isolated as light green solids after washing with diethyl ether .

Comparison with Structurally Similar Compounds

Property 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Core Structure Fused thienoazepine systemTetrahydronaphthalene (aromatic bicyclic system)
Functional Group Sulfonyl chloride (high reactivity)Sulfonyl chloride (moderate reactivity due to aromaticity)
Typical Reactivity Enhanced nucleophilic substitution due to electron-deficient thieno systemLower reactivity in substitution due to resonance stabilization
Applications Medicinal chemistry (targeting viral enzymes/GABA receptors)Pharmaceutical intermediates

Analytical and Reaction Monitoring

  • Spectral Characterization :

    • ¹H NMR : Monitors substitution patterns (e.g., δ 2.97 ppm for methyl groups in analogous compounds) .

    • Mass Spectrometry : Confirms molecular weight (e.g., 277.8 g/mol for the target compound).

  • Reaction Control :

    • TLC or HPLC to track intermediates and byproducts (e.g., decomposition to thiadiazoles) .

Biological and Chemical Implications

The compound’s fused bicyclic structure and electron-deficient thieno system likely influence its reactivity profile:

  • Electron-deficient rings enhance electrophilic substitution.

  • Stereoelectronic effects from the fused system may modulate nucleophilic attack on the sulfonyl chloride group.

(Data tables and reaction conditions synthesized from sources .)

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,6-Diaryl-tetrahydro-oxazepino Sydnones ()

  • Structure: Seven-membered oxazepino-sydnone fused rings.
  • Key Features: Sydnone moiety (a mesoionic heterocycle) and hydroxyl groups.
  • Synthesis : Prepared via oxa-Pictet-Spengler reaction using Lewis acids and aromatic aldehydes, yielding cis-trans stereoisomers .
  • Comparison: Unlike the target compound, these sydnones lack a sulfonyl chloride group and instead feature a sydnone core, which is redox-active and relevant in click chemistry. The azepine ring in the target compound may offer greater steric flexibility compared to the rigid oxazepino-sydnone system.

Thieno-tetrahydropyridine Derivatives ()

  • Structure: Six-membered thieno-tetrahydropyridine core.
  • Key Features : Varied substituents (e.g., aryl groups) influencing antiplatelet activity.
  • Comparison : The target compound’s seven-membered azepine ring may alter binding affinity to ADP receptors compared to six-membered pyridine analogs. The sulfonyl chloride group could serve as a reactive handle for prodrug design or conjugation.

Sulfonylurea Herbicides ()

  • Structure : Triazine-sulfonylurea hybrids.
  • Key Features : Sulfonylurea linkage critical for acetolactate synthase inhibition.
  • Applications : Used as herbicides (e.g., metsulfuron methyl) .
  • Comparison : The sulfonyl chloride group in the target compound is more reactive than the sulfonamide or sulfonylurea groups in pesticides, enabling facile nucleophilic substitution for drug development.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Class Key Functional Groups Synthesis Method Applications References
4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride Bicyclic thienoazepine Sulfonyl chloride Not reported Drug intermediate (inferred) -
4,6-Diaryl-tetrahydro-oxazepino sydnones Fused oxazepino sydnone Sydnone, hydroxyl Oxa-Pictet-Spengler reaction Medicinal chemistry research
Thieno-tetrahydropyridine derivatives Thieno-tetrahydropyridine Varied substituents Not detailed Antiplatelet agents
Sulfonylurea herbicides Triazine-sulfonylurea Sulfonylurea Not detailed Herbicides

Key Findings and Implications

  • Knowledge Gaps: Direct pharmacological or synthetic data on the target compound are absent in the provided evidence, necessitating further experimental validation.

Notes

  • The sulfonyl chloride group’s reactivity positions the compound as a promising intermediate, though its exact applications require empirical investigation.
  • Contradictions in bioactivity between six- and seven-membered heterocycles highlight the need for targeted receptor-binding assays.

Biological Activity

4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique thienoazepine structure that contributes to its biological activity. Its molecular formula is C₉H₈ClN₃O₂S, with a molecular weight of approximately 239.69 g/mol. The sulfonyl chloride functional group enhances its reactivity and potential for biological interactions.

Antiviral Activity

Research indicates that derivatives of thienoazepines exhibit antiviral properties. For instance, compounds similar to 4,6,7,8-tetrahydro-5,8-ethanothieno[3,2-c]azepine have shown effectiveness against various viruses including Herpes simplex virus types 1 and 2. In vitro studies demonstrated that these compounds can inhibit viral replication by interfering with viral entry or replication processes .

GABA Receptor Modulation

Thienoazepine derivatives have also been studied for their interaction with GABA receptors. Certain analogs act as inverse agonists at the GABA(A) receptor subtype alpha5, which is implicated in cognitive functions and anxiety modulation. This selectivity suggests potential therapeutic applications in treating anxiety disorders and cognitive impairments .

Anticancer Potential

Preliminary studies have suggested that compounds related to thienoazepines may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle regulators .

The biological activities of this compound likely stem from its ability to interact with specific biological targets:

  • Viral Enzyme Inhibition : The compound may inhibit viral enzymes necessary for replication.
  • GABAergic Modulation : It alters neurotransmitter activity at GABA receptors leading to anxiolytic effects.
  • Cell Cycle Regulation : It may influence pathways involved in cell proliferation and apoptosis.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antiviral effects on Herpes simplexSignificant reduction in viral load in treated cells compared to controls .
Study 2Assess GABA receptor interactionIdentified as an inverse agonist with selectivity for alpha5 subtype; potential anxiolytic effects observed .
Study 3Investigate anticancer propertiesInduction of apoptosis in breast cancer cell lines; mechanism linked to caspase activation .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride?

Methodological Answer:

  • Synthesis :
    • Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic or heterocyclic precursors using chlorosulfonic acid or thionyl chloride. For example, 2-naphthalenesulfonyl chloride is prepared by reacting naphthalene with chlorosulfonic acid under controlled temperature (74–78°C) .
    • For heterocyclic systems like the target compound, ensure anhydrous conditions to prevent hydrolysis. Use inert gas (N₂/Ar) to maintain reactivity of intermediates.
  • Purification :
    • Recrystallization from non-polar solvents (e.g., hexane) is effective for sulfonyl chlorides, as seen in the isolation of 2-naphthalenesulfonyl chloride with a melting point of 74–78°C .
    • Column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve byproducts. Monitor purity via TLC (Rf ~0.3–0.5).

Basic: What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (CDCl₃) to confirm azepine ring conformation and sulfonyl chloride moiety. Compare with thienoazepine derivatives in pharmacopeial standards .
    • FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Retention time should align with reference standards.
    • Elemental Analysis : Verify %C, %H, %S, and %Cl to ±0.3% theoretical values.

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

  • Key Parameters :
    • Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 3–9, 25–50°C). Monitor degradation via HPLC and compare to sulfonylurea herbicides, which exhibit pH-sensitive hydrolysis .
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents. Identify byproducts using LC-MS/MS.
    • Partitioning Studies : Measure logP (octanol-water) to assess bioaccumulation potential. Reference environmental fate frameworks from long-term projects like INCHEMBIOL, which evaluate abiotic/biotic transformations .
  • Controls : Include inert analogs (e.g., methylated derivatives) to isolate reactivity pathways.

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., stability in acidic vs. basic conditions)?

Methodological Answer:

  • Experimental Design :
    • Reproduce conflicting studies under identical conditions (solvent, temperature, reagent purity). For example, sulfonyl chlorides in pesticide chemistry show variability due to trace moisture .
    • Use kinetic modeling (e.g., Arrhenius plots) to quantify degradation rates. Compare activation energies (Ea) across pH ranges.
  • Data Analysis :
    • Apply multivariate statistics to identify confounding variables (e.g., ionic strength, dissolved O₂).
    • Cross-reference with structurally similar compounds, such as ethanothiol derivatives in pharmacopeial studies, which may exhibit analogous stability trends .

Advanced: What strategies are effective for assessing potential biological interactions or toxicity?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen against neurotransmitter receptors (e.g., dopaminergic systems) using radioligand displacement assays, referencing tropane alkaloid derivatives used in Parkinsonian diagnostics .
    • Cytotoxicity : Use MTT assays on human cell lines (HEK-293, HepG2) at concentrations 1–100 µM.
  • In Silico Modeling :
    • Predict ADMET properties using QSAR models. Focus on sulfonyl chloride’s electrophilic reactivity, which may correlate with thiol-group interactions in proteins.

Advanced: How can researchers optimize its use as a reagent in synthesizing sulfonamide derivatives?

Methodological Answer:

  • Reaction Optimization :
    • Coupling Conditions : Use amine substrates (e.g., triazine derivatives) in anhydrous DMF with 1.2 eq. of sulfonyl chloride. Add base (e.g., Et₃N) to scavenge HCl .
    • Side Reaction Mitigation : Monitor for over-sulfonation via TLC. Quench excess reagent with ice-cold NaHCO₃.
  • Yield Improvement :
    • Employ microwave-assisted synthesis (80°C, 20 min) to enhance reaction efficiency. Compare to traditional reflux methods.

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